Patent Prevalence: A Proxy for Proven Utility in Drug Discovery
The target compound is referenced in approximately 96 patents, according to PubChemLite data, indicating its widespread adoption as a key intermediate in proprietary drug discovery programs [1]. This high patent count serves as a quantitative proxy for its proven utility and value in generating novel, patentable chemical matter. In contrast, the closely related non-hydroxylated analog, pyridine-3-boronic acid pinacol ester, while also a common building block, is associated with a significantly lower number of patents that specifically require the 3-hydroxyl functionality for the final target's activity or synthesis [2]. This difference suggests that the hydroxyl group of the target compound unlocks unique chemical space that is of high interest for intellectual property generation.
| Evidence Dimension | Patent Count (Proxy for Utility in Drug Discovery) |
|---|---|
| Target Compound Data | 96 patents |
| Comparator Or Baseline | Pyridine-3-boronic acid pinacol ester (no 3-OH group): Patent count is significantly lower for applications specifically requiring the 3-OH motif. |
| Quantified Difference | Approximately 96 patents associated with the target compound. |
| Conditions | PubChemLite database query for '5-hydroxypyridine-3-boronic acid pinacol ester'. |
Why This Matters
A high patent count is a strong indicator of a compound's established and valuable role as a versatile intermediate in the synthesis of novel, patentable drug candidates, justifying its procurement for medicinal chemistry campaigns.
- [1] PubChemLite. 5-Hydroxypyridine-3-boronic acid pinacol ester. Patent Count Data. 2024. View Source
- [2] PubChem. Pyridine-3-boronic acid pinacol ester. Compound Summary and Patent Information. CID: 2734306. View Source
